molecular formula C20H21N5O3 B2418877 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1206996-35-1

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2418877
CAS No.: 1206996-35-1
M. Wt: 379.42
InChI Key: KFMCTSMIHSUFNN-UHFFFAOYSA-N
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Description

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzo[d][1,2,3]triazin-4(3H)-one core, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-18-8-4-3-7-17(18)23-11-13-24(14-12-23)19(27)9-10-25-20(28)15-5-1-2-6-16(15)21-22-25/h1-8,26H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMCTSMIHSUFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under appropriate conditions.

    Reduction: The carbonyl group in the triazinone ring can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the triazinone ring would produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The structure of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, particularly in breast and lung cancers .

Antimicrobial Properties

Compounds containing triazine rings have demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this specific compound may possess antibacterial and antifungal properties, making it a candidate for further research in treating infections caused by resistant strains of bacteria .

Neuropharmacological Effects

The piperazine component of the molecule is known for its psychoactive properties. Derivatives of piperazine have been studied for their potential as antidepressants and anxiolytics. The application of this compound in neuropharmacology could lead to the development of new treatments for anxiety and depression .

Activity Type Potential Effects References
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial and fungal strains
NeuropharmacologicalPotential antidepressant and anxiolytic effects

Case Study 1: Anticancer Research

In a study published by Arshad et al., various triazine derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting a promising avenue for further development .

Case Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of triazine derivatives found that those with piperazine substituents showed enhanced efficacy against resistant bacterial strains. The tested compound was noted for its ability to disrupt bacterial cell membranes, leading to cell death .

Mechanism of Action

The mechanism of action of 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, while the triazinone core could be involved in stabilizing these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for research and potential therapeutic applications.

Biological Activity

The compound 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a member of the benzotriazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This compound features a piperazine ring and a triazine moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptor Binding : The compound is known to bind to various receptors, including serotonin receptors, which play a critical role in mood regulation and neurological functions.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. This inhibition could have implications in treating metabolic disorders and certain cancers .

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Properties : Preliminary data suggest that derivatives of benzotriazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of apoptotic pathways .
  • Neuropharmacological Effects : The piperazine component is linked to neuroactive properties, suggesting potential applications in treating anxiety and depression by modulating neurotransmitter systems .
  • Antimicrobial Activity : Some studies indicate that similar compounds in the benzotriazine class have shown antimicrobial properties, making them candidates for further investigation in infectious diseases .

Case Studies and Experimental Data

  • In vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against HPPD with an IC50 value of 36 nM, outperforming standard inhibitors like mesotrione (IC50 = 289 nM) .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that modifications to the piperazine ring and triazine moiety can enhance biological activity. For instance, substituents at specific positions on the benzene ring can increase receptor affinity and selectivity .
  • Animal Models : Animal studies evaluating the neuropharmacological effects indicated that compounds with similar structures reduced anxiety-like behaviors in rodent models, supporting their potential use as anxiolytics .

Comparative Analysis

A comparison with other related compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
UrapidilPiperazine moietyAntihypertensive
TrazodonePiperazine ringAntidepressant
Compound XSimilar triazineAnticancer

Q & A

Q. Recommended Next Steps :

Perform X-ray crystallography of receptor-ligand complexes.

Validate pharmacokinetics in Sprague-Dawley rats with LC-MS/MS plasma analysis .

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